molecular formula C14H19Cl2FN2O B2854682 (4S,5R)-4-Amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one;hydrochloride CAS No. 2227750-62-9

(4S,5R)-4-Amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one;hydrochloride

Cat. No.: B2854682
CAS No.: 2227750-62-9
M. Wt: 321.22
InChI Key: VJUNGBSYTUNPEV-STEACBGWSA-N
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Description

This compound is a pyrrolidin-2-one derivative characterized by a stereospecific (4S,5R) configuration, a tert-butyl group at position 1, and a 4-chloro-3-fluorophenyl substituent at position 3. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research .

Key structural attributes:

  • Steric bulk: The tert-butyl group may influence binding pocket interactions and metabolic stability.
  • Halogenated aryl group: The 4-chloro-3-fluorophenyl moiety likely contributes to hydrophobic interactions and electronic effects in target binding.
  • Chirality: The (4S,5R) configuration ensures stereoselective activity, critical for drug specificity.

Properties

IUPAC Name

(4S,5R)-4-amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O.ClH/c1-14(2,3)18-12(19)7-11(17)13(18)8-4-5-9(15)10(16)6-8;/h4-6,11,13H,7,17H2,1-3H3;1H/t11-,13+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUNGBSYTUNPEV-STEACBGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Features Key Differences Potential Implications
(4S,5R)-4-Amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one;hydrochloride 1-tert-butyl, 5-(4-chloro-3-fluorophenyl) M.W. (unreported), hydrochloride salt Reference compound Enhanced solubility (salt form), steric hindrance from tert-butyl
(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one 1-methyl, 5-(4-chloro-3-fluorophenyl) M.W. (unreported), no salt form Smaller 1-methyl group vs. tert-butyl Reduced steric bulk; possible lower metabolic stability
(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride Pyrazolo-pyrimidinyl, ethoxy, chloro, fluoro Complex heterocyclic core Extended aromatic system (pyrazolo-pyrimidine) Potential kinase inhibition; higher molecular complexity may reduce bioavailability
4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one Tetrahydrofuran, hydroxymethyl, hydroxy M.W. 279.65, sugar-like scaffold Pyrimidin-2-one core vs. pyrrolidin-2-one Improved solubility (hydroxyl groups); potential nucleoside analog applications

Key Findings from Structural Analysis

The 4-chloro-3-fluorophenyl group is conserved across analogs, suggesting its critical role in target binding.

Salt Form Advantages :

  • The hydrochloride salt of the target compound improves aqueous solubility, a feature absent in the methyl analog .

Heterocyclic Complexity :

  • The pyrazolo-pyrimidine derivative () exhibits a multi-ring system, which may enhance target affinity but complicate synthetic accessibility .

Solubility vs. Bioavailability :

  • The tetrahydrofuran-containing compound () demonstrates higher polarity due to hydroxyl groups, favoring solubility but possibly limiting membrane permeability .

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